

Carbonyl Dibromide: A Comprehensive Technical Review of Hazards and Toxicity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Carbonyl dibromide

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Abstract

Carbonyl dibromide (COBr_2), also known as bromophosgene, is a highly reactive and toxic chemical intermediate.^[1] Due to a lack of extensive direct toxicological data, this technical guide provides a comprehensive hazard and toxicity profile by leveraging data from structurally similar compounds, particularly phosgene (carbonyl chloride), and the well-understood reactivity of carbonyl halides. This document outlines the known physicochemical properties, potential toxicological effects, and presumed mechanisms of toxicity of **carbonyl dibromide**. Detailed experimental protocols for assessing the toxicity of such reactive compounds are also provided, alongside visual diagrams illustrating hazard assessment workflows and potential toxicological pathways. This guide is intended to inform researchers, scientists, and drug development professionals on the safe handling, potential risks, and necessary precautions when working with or encountering **carbonyl dibromide**.

Introduction

Carbonyl dibromide is a colorless liquid with a strong, pungent odor.^[2] It is structurally analogous to phosgene, a well-known chemical warfare agent, suggesting a similar toxicological profile.^{[1][3]} **Carbonyl dibromide** is known to be sensitive to light and heat, and it readily hydrolyzes in the presence of water to form carbon dioxide and hydrogen bromide.^{[1][4]} Its high reactivity is also demonstrated by its use as a reagent in the synthesis of metal

bromides and oxide bromides.[5][6] Given its inherent reactivity, **carbonyl dibromide** is expected to be highly toxic upon inhalation, ingestion, or dermal contact.

Physicochemical and Toxicological Data

Quantitative toxicological data for **carbonyl dibromide** is not readily available in public databases. Therefore, the following tables summarize its known physicochemical properties and provide extrapolated and analogous toxicity data based on related carbonyl halides like phosgene.

Table 1: Physicochemical Properties of **Carbonyl Dibromide**

Property	Value	Reference
Chemical Formula	COBr ₂	[1]
Molar Mass	187.82 g/mol	[1]
Appearance	Colorless liquid	[1]
Boiling Point	64.5 °C (decomposes)	[1]
Density	2.52 g/mL at 15 °C	[1]
Solubility in Water	Reacts	[1]
Decomposition	Decomposes to carbon monoxide and elemental bromine, especially at elevated temperatures.	[1]
Hydrolysis	Reacts with water to form hydrogen bromide and carbon dioxide.	[1][4]

Table 2: Comparative Acute Toxicity Data of Carbonyl Halides (Analogues to **Carbonyl Dibromide**)

Compound	Exposure Route	Species	LC ₅₀ / LD ₅₀	Reference
Phosgene (COCl ₂)	Inhalation	Human	LCLo: 50 ppm (5 min)	[3][7]
Inhalation	Rat	LC ₅₀ : 3.2 ppm (240 min)	[8]	
Carbonyl Fluoride (COF ₂)	Inhalation	Rat	LC ₅₀ : 360 ppm (1 hr)	[9]

Note: This table is intended for comparative purposes to highlight the potential high toxicity of **carbonyl dibromide**. Direct toxicity values for **carbonyl dibromide** are not available.

Hazard Identification and Classification

Based on its chemical properties and analogy to phosgene, **carbonyl dibromide** should be considered a highly toxic and corrosive substance.

- Acute Toxicity (Inhalation): Expected to be highly toxic. Inhalation of vapors is likely to cause severe irritation to the respiratory tract, leading to coughing, choking, and potentially delayed-onset pulmonary edema, which can be fatal.[3][10]
- Acute Toxicity (Dermal): Expected to be corrosive and toxic upon skin contact. Direct contact can cause severe skin burns and irritation.[10]
- Acute Toxicity (Oral): Expected to be highly toxic if ingested.
- Eye Damage/Irritation: Expected to cause severe eye irritation and burns.[10]
- Reactivity Hazards: Reacts violently with water and is incompatible with strong oxidizing agents, bases, and alcohols. Decomposes on heating to produce toxic fumes of carbon monoxide and bromine.[1]

Experimental Protocols for Toxicity Assessment

Due to the high reactivity and toxicity of **carbonyl dibromide**, specialized experimental protocols are required to assess its toxicological profile safely and effectively.

In Vitro Toxicity Assessment

- Objective: To determine the cytotoxic potential of **carbonyl dibromide** on cultured cells, providing preliminary data on its mechanism of toxicity.
- Methodology: Neutral Red Uptake Assay for Cytotoxicity[11]
 - Cell Culture: Human lung epithelial cells (e.g., A549) are cultured in 96-well plates to form a confluent monolayer.
 - Compound Preparation and Exposure: **Carbonyl dibromide** is dissolved in a suitable anhydrous solvent (e.g., DMSO) immediately before use. Serial dilutions are prepared and added to the cell culture medium for a specified exposure time (e.g., 1, 4, or 24 hours) in a controlled environment to minimize hydrolysis.
 - Neutral Red Staining: After exposure, the cells are incubated with a medium containing neutral red, a vital dye that accumulates in the lysosomes of viable cells.
 - Dye Extraction and Quantification: The incorporated dye is extracted, and the absorbance is measured spectrophotometrically.
 - Data Analysis: The concentration of **carbonyl dibromide** that causes a 50% reduction in neutral red uptake (IC₅₀) is calculated to determine its cytotoxic potency.

In Vivo Inhalation Toxicity Assessment

- Objective: To determine the acute inhalation toxicity (LC₅₀) of **carbonyl dibromide** in a rodent model, following OECD Test Guideline 403.[12]
- Methodology: Acute Inhalation Toxicity Study (Nose-Only Exposure)[13]
 - Animal Model: Young adult rats (e.g., Sprague-Dawley) of both sexes are used.
 - Atmosphere Generation: A dynamic inhalation exposure system is used to generate a stable and controlled atmosphere of **carbonyl dibromide** vapor. The concentration is

continuously monitored using appropriate analytical methods.

- Exposure: Animals are placed in nose-only exposure tubes to ensure inhalation is the primary route of exposure. They are exposed to graded concentrations of **carbonyl dibromide** for a fixed period (e.g., 4 hours). A control group is exposed to clean air.
- Observation: Animals are observed for clinical signs of toxicity during and after exposure for at least 14 days. Body weight, food consumption, and mortality are recorded.
- Pathology: A complete necropsy is performed on all animals. Tissues, particularly from the respiratory tract, are collected for histopathological examination.
- Data Analysis: The LC₅₀ value with 95% confidence intervals is calculated using appropriate statistical methods.

Mechanisms of Toxicity

The toxicity of **carbonyl dibromide** is likely driven by its high electrophilicity and reactivity, similar to other carbonyl halides and reactive carbonyl species.[\[14\]](#)[\[15\]](#)

Acylation of Biomolecules

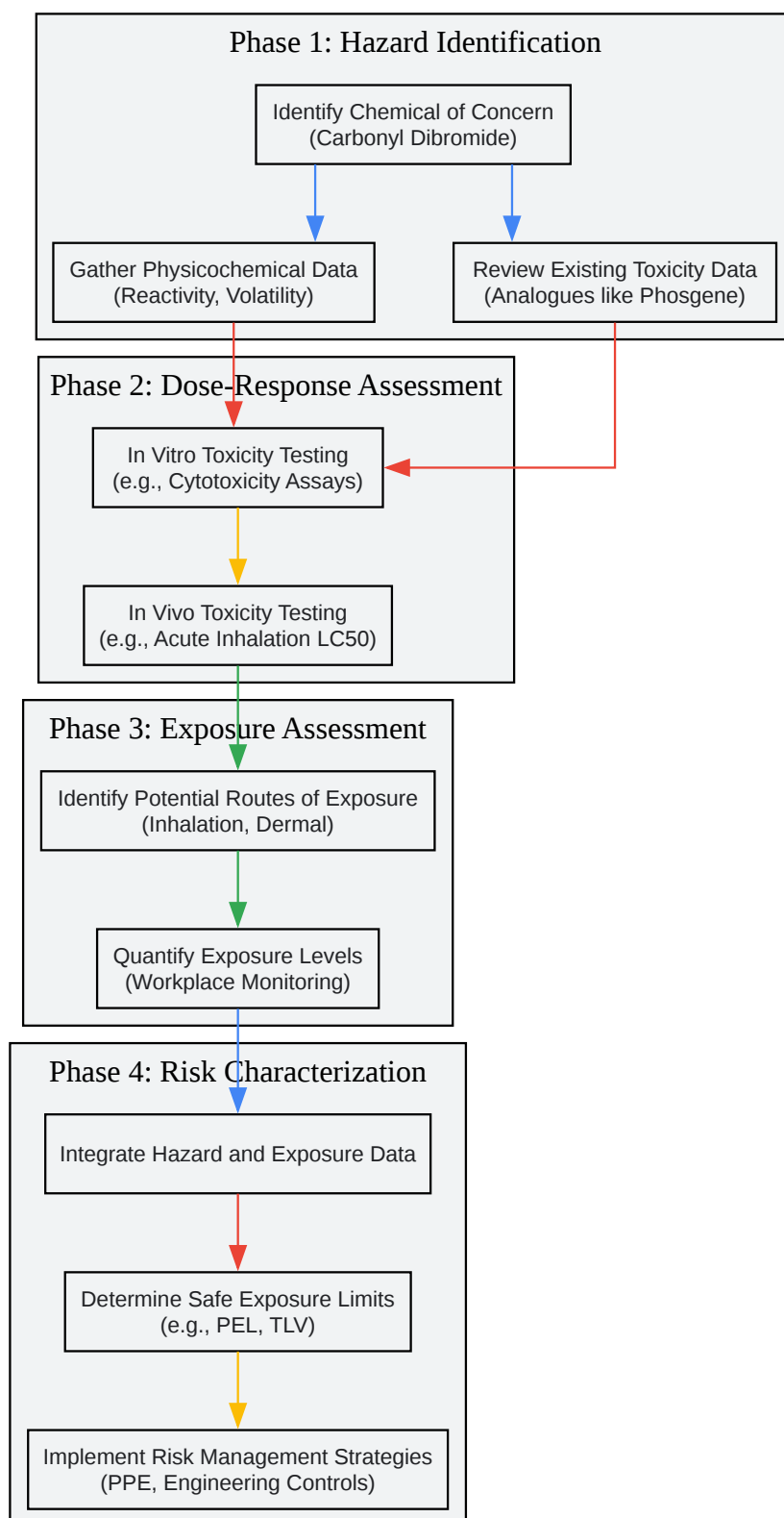
The primary mechanism of toxicity for carbonyl halides is the acylation of nucleophilic groups in biological macromolecules.[\[16\]](#) The electrophilic carbonyl carbon of **carbonyl dibromide** can react with amino (-NH₂), hydroxyl (-OH), and sulfhydryl (-SH) groups present in proteins and enzymes.[\[14\]](#) This covalent modification can lead to:

- Enzyme Inhibition: Acylation of active site residues can irreversibly inhibit critical enzymes, disrupting cellular metabolism.
- Protein Denaturation: Widespread acylation can alter protein structure and function, leading to cellular damage.[\[16\]](#)
- Membrane Damage: Modification of membrane proteins and lipids can disrupt membrane integrity and function.[\[16\]](#)

Hydrolysis and Acidification

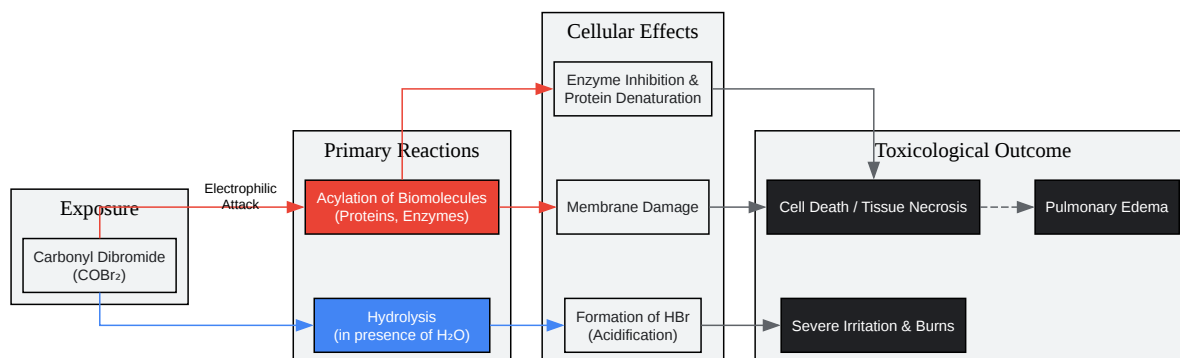
Upon contact with moisture in the respiratory tract and other tissues, **carbonyl dibromide** hydrolyzes to form hydrogen bromide (HBr) and carbon dioxide.^{[1][4]} Hydrogen bromide is a strong acid that can cause severe chemical burns and irritation to mucous membranes, contributing to the observed corrosive effects.

Visualizations



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Caption: Workflow for Chemical Hazard Assessment.



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Caption: Postulated Mechanism of **Carbonyl Dibromide** Toxicity.

Handling, Storage, and First Aid

Handling and Storage

- Handling: **Carbonyl dibromide** should only be handled in a well-ventilated chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles.[17][18]
- Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[19] Containers should be tightly sealed and protected from light and heat.

First Aid Measures

- Inhalation: Immediately move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[20][21]
- Skin Contact: Immediately flush the skin with copious amounts of water for at least 15-20 minutes while removing contaminated clothing. Seek immediate medical attention.[22][23]

- Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[22][23]
- Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[21]

Conclusion

While specific toxicological data for **carbonyl dibromide** is limited, its close structural and chemical relationship to phosgene and other carbonyl halides strongly suggests that it is a highly toxic and corrosive compound. The primary mechanism of toxicity is likely through the acylation of essential biomolecules and the corrosive effects of its hydrolysis product, hydrogen bromide. Strict adherence to safety protocols, including the use of appropriate engineering controls and personal protective equipment, is imperative when handling this compound. Further toxicological studies are warranted to fully characterize the hazard profile of **carbonyl dibromide** and establish definitive safe exposure limits.

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- To cite this document: BenchChem. [Carbonyl Dibromide: A Comprehensive Technical Review of Hazards and Toxicity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3054279#hazards-and-toxicity-profile-of-carbonyl-dibromide]

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